(E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide is a chemical compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Scientific Research Applications
Organic Synthesis Applications
Camps Cyclization and Oxidative Transformation
N-(2-Acylaryl)benzamides and analogous compounds, including those related to (E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide, undergo Camps cyclization to form quinolin-4(1H)-ones with high yields. Additionally, these substrates can be transformed into N-(2-hydroxyaryl) amides through oxidative transformation, demonstrating the compound's versatility in organic synthesis (Mochalov et al., 2016).
Biological Activity Exploration
Inhibition of SARS Coronavirus Helicase
A chemical compound structurally related to (E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide was found to suppress the enzymatic activities of SARS coronavirus helicase. The study determined the inhibitory effect through ATP hydrolysis and DNA unwinding assays, suggesting potential therapeutic applications against SARS coronavirus (Lee et al., 2017).
Polymer Science Applications
Poly(thiophenylanilino) and Poly(furanylanilino) Polymers
Research on hybrid polymers with thiophenylanilino and furanylanilino backbones, incorporating substituted phenyl side groups, has shown the potential of furan and thiophene derivatives for creating electroactive films. These novel polymers, prepared through electrophilic aromatic substitution and subsequent polymerization, highlight the utility of compounds like (E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide in the development of functional materials (Baldwin et al., 2008).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-thiophen-3-ylphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(8-7-16-5-3-10-21-16)19-12-14-4-1-2-6-17(14)15-9-11-22-13-15/h1-11,13H,12H2,(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIHYTVFOBXUDN-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C=CC2=CC=CO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CNC(=O)/C=C/C2=CC=CO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(thiophen-3-yl)benzyl)acrylamide |
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